Z-Phe-ala-NH2

Description

Contextual Significance of Z-Protected Dipeptides in Biochemical Investigations

Peptide synthesis, whether for research or therapeutic purposes, relies heavily on the strategic use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups within amino acids (such as the N-terminus, C-terminus, and side chains) to prevent unwanted side reactions during the formation of peptide bonds. This protection strategy ensures that coupling reactions occur specifically between the intended amino and carboxyl groups, leading to the desired peptide sequence with high fidelity and yield jocpr.comthermofisher.comresearchgate.netcreative-peptides.com.

The benzyloxycarbonyl (Z or Cbz) group is a well-established and historically significant N-terminal protecting group in peptide chemistry creative-peptides.comnih.gov. It is known for its stability under various reaction conditions and its resistance to racemization during peptide bond formation creative-peptides.com. The Z group can be effectively removed under specific conditions, such as catalytic hydrogenation (H₂/Pd), treatment with HBr in acetic acid, or using sodium in liquid ammonia (B1221849) creative-peptides.com. The stability of Z-protected dipeptides under mild basic conditions, attributed to intramolecular hydrogen bonding, further highlights their utility in multi-step syntheses where selective deprotection is critical researchgate.net.

Protected dipeptides, such as those featuring the Z group, serve as vital building blocks and intermediates in the synthesis of larger peptides and peptidomimetics. They allow researchers to construct complex molecular architectures with a high degree of control, essential for studying peptide structure-activity relationships, developing enzyme inhibitors, or creating novel biomaterials ontosight.ainumberanalytics.com.

Overview of Z-Phe-Ala-NH2 as a Research Tool and Precursor

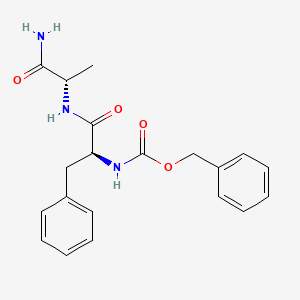

This compound represents a specific example of a Z-protected dipeptide, specifically a dipeptide amide. It consists of phenylalanine (Phe) and alanine (B10760859) (Ala) linked by a peptide bond, with the N-terminus of phenylalanine protected by the benzyloxycarbonyl (Z) group, and the C-terminus of alanine modified as an amide (-NH₂).

As a research tool, this compound can be employed in various capacities:

Synthetic Intermediate: It can serve as a pre-formed dipeptide unit for incorporation into longer peptide chains, simplifying complex synthetic routes ontosight.ainih.gov. The presence of the Z group allows for selective deprotection and subsequent coupling, while the C-terminal amide offers a defined functional endpoint or a point for further modification.

Model Compound: Its well-defined structure makes it suitable for studying specific aspects of peptide chemistry, such as the kinetics of protecting group removal, the impact of specific amino acid sequences on peptide conformation, or the development of new coupling reagents and methodologies researchgate.netresearchgate.net.

Precursor: The Z group can be removed to reveal a free amine, which can then participate in further reactions, making this compound a precursor for N-terminally extended peptides or other derivatives. The C-terminal amide functionality is also a common feature in biologically active peptides, contributing to their stability and interaction profiles bachem.com.

The synthesis of dipeptide amides like this compound is a cornerstone of peptide chemistry, enabling the creation of molecules with potential applications in pharmaceuticals, diagnostics, and fundamental biological research.

Historical Perspective on Enzymatic and Synthetic Applications of Dipeptide Amides

The study of peptides dates back to the early 20th century, with foundational work by Emil Fischer on protein structure and peptide synthesis nih.govnumberanalytics.com. The development of reversible protecting groups, such as the carbobenzoxy (Cbz or Z) group by Bergmann and Zervas in 1932, marked a significant advancement, enabling controlled stepwise synthesis of peptides nih.gov. Classical solution-phase peptide synthesis methods, while historically important, were often labor-intensive. The advent of solid-phase peptide synthesis (SPPS) revolutionized the field, making peptide synthesis more accessible and efficient for a wide range of research applications nih.gov.

Dipeptides themselves have been recognized for their biological significance, acting as building blocks for proteins and possessing distinct biological activities numberanalytics.com. The synthesis of dipeptide amides, in particular, has gained importance as many naturally occurring and synthetic peptides with therapeutic potential feature C-terminal amidation. For instance, certain tripeptide amides have demonstrated activity in inhibiting viral replication or modulating neurotransmission bachem.com.

Historically, synthetic approaches to dipeptides have evolved from classical solution-phase methods to more advanced techniques. Modern synthetic strategies often employ specific coupling reagents and conditions to achieve high yields and preserve chiral integrity. For example, methods utilizing reagents like N-(Cbz- or Fmoc-alpha-aminoacyl)benzotriazoles have been developed for efficient dipeptide synthesis researchgate.net. Furthermore, the use of Lewis acids like titanium tetrachloride (TiCl₄) in conjunction with microwave irradiation has shown promise for rapid and high-yield synthesis of N-protected dipeptides, maintaining stereochemical purity researchgate.net. While enzymatic synthesis of dipeptides is also a recognized method, chemical synthesis, particularly with the aid of protecting groups like Z, has been central to the controlled assembly of peptide sequences numberanalytics.com.

Data Tables: Representative Research Findings in Dipeptide Synthesis

The synthesis of Z-protected dipeptides and related structures has been the subject of numerous studies, yielding valuable data on efficiency, yield, and stereochemical control. The following tables present representative findings from research in this area, illustrating the principles applicable to compounds like this compound.

Table 1: Representative Yields and Reaction Times in Z-Protected Dipeptide Synthesis

| Synthetic Method/Reagent | Example Dipeptide Synthesized (N-terminus protected) | Typical Yield (%) | Typical Reaction Time | Reference |

| TiCl₄-assisted Microwave Synthesis | Various N-Cbz protected dipeptides | High | Short periods | researchgate.net |

| N-(Cbz- or Fmoc-alpha-aminoacyl)benzotriazoles coupling | Dipeptides from 17 amino acids | ~82 (average) | Not specified | researchgate.net |

| Thiopyridyl ester activation (N-C-SPPS) | Cbz-Leu-Gly-OEt | 96% (enantiomeric ratio) | Not specified | nih.gov |

Note: "High" indicates yields generally reported as excellent or very good in the source material. Enantiomeric ratio is presented as a measure of stereochemical purity, relevant to yield and quality.

Table 2: Chiral Integrity and Protecting Group Stability in Dipeptide Synthesis

| Aspect Studied | Observation | Relevance to this compound | Reference |

| Chiral Integrity Retention | Complete retention of chirality observed in di- and tripeptide synthesis using N-(Cbz- or Fmoc-alpha-aminoacyl)benzotriazoles. | Confirms that synthetic routes for Z-protected dipeptides can preserve the stereochemistry of the amino acid residues. | researchgate.net |

| Chiral Integrity Retention | Substrates retain their chiral integrity after TiCl₄-assisted synthesis of N-protected dipeptides. | Supports the use of such methods for producing stereochemically pure Z-protected dipeptides. | researchgate.net |

| Z Group Stability under Mild Basic Conditions | Z-protected dipeptides are stable under mild basic conditions due to intramolecular H-bonding, unlike tri- and tetrapeptides. | Indicates that the Z group on a dipeptide like this compound would likely remain intact during certain mild basic manipulations, allowing for selective chemistry. | researchgate.net |

| Z Group Removal Conditions | Z group can be removed by H₂/Pd, HBr/AcOH, or Na/liquid ammonia. | Provides standard methods for deprotecting the N-terminus of this compound to reveal the free amine for further reactions. | creative-peptides.com |

Compound List:

this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-14(18(21)24)22-19(25)17(12-15-8-4-2-5-9-15)23-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H2,21,24)(H,22,25)(H,23,26)/t14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAOJMGUKJHUMT-YOEHRIQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Modification Strategies for Z Phe Ala Nh2

Enzymatic Synthesis of Z-Phe-Ala-NH2 and Related Dipeptide Amides

Reaction Condition Optimization for Enzymatic Synthesis

Control of Secondary Hydrolysis and Byproduct Formation

During the enzymatic synthesis of peptide amides like this compound, secondary hydrolysis of the desired product or starting materials can lead to reduced yields and increased purification challenges studysmarter.co.uknih.govresearchgate.net. To mitigate these issues, careful control over reaction parameters is essential. Minimizing water content in the reaction medium is a critical factor in suppressing hydrolytic side reactions, as water is a direct reactant in hydrolysis researchgate.netresearchgate.net. For instance, in the synthesis of Z-Ala-Phe-NH2 (a closely related analogue), optimizing solvent systems (e.g., tert-butanol/DMF mixtures) with low water concentrations (around 0.2%) proved effective in maximizing amide yield while minimizing secondary hydrolysis researchgate.net.

Furthermore, the choice of enzyme and reaction conditions, such as temperature and molar ratios of reactants, significantly influences byproduct formation. For example, specific reaction conditions for Z-Ala-Phe-NH2 synthesis were identified to achieve high yields and minimal hydrolysis, involving parameters like temperature (30°C), a specific solvent composition (ButOH/DMF 82.5:17.5 v/v), low water content (0.2% v/v), and a high molar ratio of ammonia (B1221849) source to peptide methyl ester (10:1) researchgate.net. The electronic properties of the N-terminal acyl group can also impact hydrolysis rates, with electron-rich groups potentially accelerating the reaction nih.govacs.org.

Enzyme Immobilization Techniques for Enhanced Synthesis

Enzyme immobilization is a cornerstone strategy for improving the efficiency, stability, and reusability of biocatalysts in peptide synthesis, including for compounds like this compound nih.govmdpi.comrsc.orgacs.orgnih.govnih.govmdpi.comnih.govscispace.comscielo.brnih.govmdpi.comnih.gov. Immobilization allows for easier separation of the enzyme from the reaction mixture, facilitates continuous processes, and often enhances the enzyme's resistance to denaturation under various operational conditions nih.govmdpi.comrsc.orgnih.govmdpi.comnih.govscispace.comscielo.brnih.govmdpi.comnih.govmdpi.com. Common immobilization techniques include adsorption, covalent binding, entrapment, and cross-linking nih.govacs.orgnih.govmdpi.comscispace.comscielo.brmdpi.comnih.gov. These methods have been successfully applied to proteases used in peptide amide synthesis, such as the production of Z-Ala-Phe-NH2 researchgate.netresearchgate.netresearchgate.nettandfonline.comrsc.orgresearchgate.netresearchgate.netnih.govetsu.edutandfonline.com.

The sol-gel process offers a versatile method for enzyme immobilization, involving the entrapment of enzymes within a silica (B1680970) matrix formed from alkoxysilane precursors nih.govmdpi.comresearchgate.netetsu.edupnrjournal.comwiley-vch.demdpi.comunm.edutandfonline.com. This technique typically employs mild reaction conditions, which helps preserve the enzyme's native structure and catalytic activity nih.govmdpi.comresearchgate.netetsu.edupnrjournal.commdpi.comunm.edu. Common precursors include tetramethoxysilane (B109134) (TMOS) and dimethyldimethoxysilane (DMDMOS) researchgate.netetsu.eduwiley-vch.demdpi.comunm.edu. Sol-gel entrapment has been effectively utilized for the amidation of peptide esters, such as Z-Ala-Phe-OMe, to produce peptide amides like Z-Ala-Phe-NH2, using proteases like Alcalase researchgate.netresearchgate.netresearchgate.net. The resulting silica-entrapped enzymes often exhibit enhanced thermal stability and resistance to organic solvents researchgate.netmdpi.comunm.edu.

Chemical Derivatization of this compound for Specific Research Applications

This compound can serve as a precursor for synthesizing modified analogues with specific properties tailored for research, particularly in areas like enzyme inhibition studies or biochemical probes.

Peptide diazomethyl ketones are a class of compounds often synthesized from peptides or amino acids for their utility as potent enzyme inhibitors, particularly of proteases, and as chemical probes in biochemical research researchgate.netmdpi.comuantwerpen.be. The synthesis typically involves converting the C-terminus of a peptide or amino acid into a diazomethyl ketone moiety. General synthetic routes may involve the reaction of activated peptide derivatives with diazomethane (B1218177) or related reagents, or multistep procedures starting from amino acids researchgate.netmdpi.comuantwerpen.be. While specific protocols for this compound to its diazomethyl ketone analogue are not detailed in the provided literature, the established methodologies for synthesizing peptide alpha-diazoketones provide a framework for such derivatization.

Similar to diazomethyl ketones, peptide fluoromethyl ketones are valuable derivatives synthesized for applications as enzyme inhibitors and biochemical tools mdpi.comtandfonline.com. These compounds are typically prepared through specific fluorination reactions. General synthetic strategies include the fluorination of alpha-haloketone precursors or the use of electrophilic fluorinating agents on enolates or related intermediates derived from peptides mdpi.comtandfonline.com. The synthesis of specific fluoromethyl ketone analogues of this compound would follow these established chemical transformations, allowing for the introduction of a fluorine atom adjacent to the carbonyl group, which can significantly alter the molecule's electronic and biological properties.

Terminal Modifications for Structure-Activity Relationship Studies

Terminal modifications of peptide sequences, such as those found in this compound, are instrumental in elucidating structure-activity relationships (SAR). By systematically altering the chemical nature of the N-terminus (the benzyloxycarbonyl, or Z, group) and the C-terminus (the amide group), researchers can gain critical insights into how these structural features influence a peptide's biological activity, stability, receptor binding affinity, and pharmacokinetic profile. These modifications are essential for optimizing peptide candidates for therapeutic or research applications.

N-terminal Modifications

C-terminal Modifications

The C-terminal modification, particularly the presence of a primary amide group (-NH2), is frequently critical for a peptide's biological activity and stability. C-terminal amidation is a widely employed strategy to neutralize the negative charge associated with a free carboxyl group. This modification can enhance receptor binding affinity and improve resistance to enzymatic degradation by carboxypeptidases jpt.comnih.govresearchgate.netdiva-portal.org.

In SAR studies of Substance P (SP) analogues, the C-terminal phenylalanine residue has been identified as vital for binding affinity, with a preference for a primary amide at the C-terminus for optimal activity diva-portal.orgdiva-portal.orgnih.govacs.org. For instance, the dipeptide H-Phe-Phe-NH2 demonstrated high binding affinity, and modifications to its C-terminal phenylalanine, such as elongation or β-methylation, were found to enhance metabolic stability diva-portal.orgacs.org. In contrast, replacing the C-terminal amide with other functionalities, such as tertiary amides (e.g., -NHtBu), has, in some cases, led to a loss of biological activity nih.gov. The presence of a proton on the amide nitrogen appears to be important for direct interaction with biological targets, as N,N-dimethyl derivatives showed inactivity in one study nih.gov.

Structure-Activity Relationship (SAR) Findings

While specific, detailed SAR studies directly focused on this compound are not extensively documented in the provided search results, related research offers valuable insights into the impact of terminal modifications on similar dipeptide structures.

Table 1: Impact of C-terminal Modifications on Dipeptide Analogues and Activity

| Compound Analogue Tested | C-terminal Modification | Biological Target/Assay | Effect on Activity/Affinity | Source |

| H-Phe-Phe-NH2 | Primary Amide (-NH2) | SP1-7 binding site | High binding affinity | diva-portal.orgdiva-portal.orgnih.gov |

| H-Phe-Phe-OH | Carboxylic Acid (-OH) | SP1-7 binding site | Lower binding affinity | diva-portal.orgdiva-portal.orgnih.gov |

| H-Phe-Phe-NHMe | Secondary Amide (-NHMe) | SP1-7 binding site | Lower binding affinity | diva-portal.orgdiva-portal.orgnih.gov |

| This compound | Primary Amide (-NH2) | HCMV replication | Inactive | nih.gov |

| Z-Phe-Ala-NHtBu | Tertiary Amide (-NHtBu) | HCMV replication | Inactive | nih.gov |

| Z-Phe-Ala-CH2F | C-terminal ketone | Cat-L inhibition | Inhibitory | unimi.it |

| Z-Phe-Ala-FMK | C-terminal ketone | T cell activation | Immunosuppressive | unimi.it |

Note: The specific biological targets and observed activities are context-dependent and reflect findings from studies on related peptide systems.

Table 2: Impact of N-terminal Modifications on Dipeptide Analogues and Activity

| Compound Analogue Tested | N-terminal Modification | Biological Target/Assay | Effect on Activity/Affinity | Source |

| This compound | Benzyloxycarbonyl (Z) | HCMV replication | Inactive | nih.gov |

| Z-Phe-Arg-CH2F | Benzyloxycarbonyl (Z) | FP-2 inhibition | Highly potent (0.36 nM IC50) | unimi.it |

| N-carbonyl morpholine-Phe-Arg-CH2F | N-carbonyl morpholine | FP-2 inhibition; Cysteine protease | Active; Active against another protease | unimi.it |

The precise role of the Z group and the C-terminal amide in this compound would necessitate specific experimental investigations. However, based on broader SAR studies in peptide chemistry, modifications at these terminal positions offer potent strategies for modulating biological activity and optimizing peptide-based drug candidates.

Enzymatic Interactions and Catalytic Specificity of Z Phe Ala Nh2 and Its Analogues

Z-Phe-Ala-NH2 as a Substrate for Proteolytic Enzymes

The dipeptide derivative this compound, and its closely related form Z-Phe-Ala, have been investigated as substrates for various proteolytic enzymes, primarily carboxypeptidases. Their susceptibility to hydrolysis and the resulting products provide insights into the catalytic mechanisms and substrate specificities of these enzymes.

Substrate Specificity Profiling of Carboxypeptidases

Carboxypeptidases are exopeptidases that cleave amino acids from the C-terminus of peptides and proteins. The dipeptide Z-Phe-Ala has been utilized in studies to characterize the substrate preferences of several carboxypeptidases. Research indicates that Z-Phe-Ala serves as a substrate for carboxypeptidases from various sources, including plants and mammals ebi.ac.ukunimi.itpsu.edu.

A study on a carboxypeptidase isolated from tomato fruit demonstrated a broad substrate specificity. When Z-Phe-Ala was used as a substrate, it exhibited a relative hydrolysis rate of 100. This rate was compared to other substrates, with Z-Phe-Phe showing a rate of 25 and Z-Glu-Tyr a rate of 5, suggesting a preference for hydrophobic residues at the P1 position ebi.ac.uk. Similarly, wheat carboxypeptidases (I, II, III, and IV) were found to hydrolyze Z-Phe-Ala. These enzymes generally release most amino acid residues from the C-terminus of peptides, although certain residues like Gly, Glu, Asp, Gln, Asn, and Pro are cleaved at significantly slower rates unimi.it. Carboxypeptidase Y has also been shown to hydrolyze N-CBZ-Phe-Ala psu.edu.

In general, carboxypeptidases exhibit distinct specificities: Carboxypeptidase B (CPB) primarily cleaves basic amino acids (Lysine, Arginine) from the C-terminus researchgate.net, while Carboxypeptidase A (CPA) tends to cleave aliphatic residues researchgate.netnih.gov. Carboxypeptidase Z (CPZ) shows a preference for substrates with C-terminal basic amino acids, particularly Arginine tandfonline.comrsc.orgnih.gov.

Table 1: Relative Hydrolysis Rates of Z-Phe-Ala by a Tomato Carboxypeptidase

| Substrate | Relative Hydrolysis Rate |

| Z-Phe-Ala | 100 |

| Z-Phe-Phe | 25 |

| Z-Glu-Tyr | 5 |

*Data adapted from ebi.ac.uk.

Interactions with Pepsin and other Aspartic Proteases

Pepsin, a prominent aspartic protease, exhibits broad substrate specificity, with a preference for cleaving peptide bonds C-terminal to aromatic or carboxylic L-amino acids, such as Phenylalanine (Phe) and Leucine (Leu) worthington-biochem.comdiva-portal.org. It is less effective at cleaving at Valine (Val), Alanine (B10760859) (Ala), or Glycine (Gly) residues worthington-biochem.com. While direct studies using this compound as a substrate for pepsin or other aspartic proteases were not identified in the provided search results, related peptides like Z-Ala-Phe have been shown to act as activators for pepsin, enhancing its cleavage rates of other substrates nih.gov. Aspartic proteases, in general, are known to be most active under acidic pH conditions biorxiv.org.

Cleavage Site Identification and Product Analysis

Specific details regarding the precise cleavage sites and resulting products of this compound by various proteases were not extensively detailed in the retrieved literature. However, based on the known mechanisms of proteases, cleavage would depend on the enzyme class. For instance, carboxypeptidases would typically cleave the C-terminal amino acid (Alanine) and the amide group, releasing ammonia (B1221849) and potentially the Z-Phe dipeptide. Endopeptidases, if they were to cleave this compound, would likely target the peptide bond between Phenylalanine and Alanine, based on pepsin's preference for aromatic residues at the P1 position worthington-biochem.com.

Z-Phe-Ala-X Analogues as Protease Inhibitors

Analogues of Z-Phe-Ala, particularly those modified at the C-terminus or with different electrophilic warheads, have been investigated for their inhibitory properties against cysteine proteases, notably Cathepsin B (Cat-B).

Inhibition of Cysteine Proteases

Cysteine proteases, including Cathepsin B, are crucial enzymes involved in various cellular processes, and their dysregulation is implicated in several diseases. Inhibitors targeting these enzymes are valuable research tools and potential therapeutic agents.

Z-Phe-Ala derivatives, such as Z-Phe-Ala-diazomethyl ketone (Z-Phe-Ala-CHN2) and Z-Phe-Ala-fluoromethyl ketone (Z-Phe-Ala-CH2F), have been identified as potent inhibitors of cysteine proteases, including Cathepsin B and Cathepsin L ebi.ac.ukunimi.itnih.govresearchgate.net. These compounds often function by irreversibly modifying the active site cysteine residue of the target protease researchgate.nettandfonline.com.

Z-Phe-Ala-CHN2, for example, has been shown to inhibit Cathepsin B and L ebi.ac.uknih.govresearchgate.net. In cellular studies, this inhibitor has been observed to lead to lysosomal enlargement and an increase in total protein content, suggesting a reduction in protein degradation pathways nih.govnih.gov. Z-Phe-Ala-CH2F has also demonstrated inhibitory activity against Cathepsin B and L, as well as cruzain, a Cathepsin L-like protease from Trypanosoma cruzi unimi.it. Other related Z-Phe-containing analogues, such as Z-Phe-Phe-CHN2, are known inhibitors of Cathepsin L ebi.ac.uk, and Z-Phe-Gly-NHO-Bz-pOMe is noted as a potent inhibitor of Cathepsin B sigmaaldrich.comasm.org. The efficacy of these inhibitors is often attributed to their specific interactions with the active site of the target cysteine proteases.

Mechanistic Elucidation of Enzyme Z Phe Ala Nh2 / Analog Interactions

Steady-State Enzyme Kinetic Analyses

Steady-state enzyme kinetics provide quantitative data on the rates of enzymatic reactions and the affinity of enzymes for their substrates and inhibitors. This analysis helps in determining key kinetic parameters such as Michaelis-Menten constants (Km, Vmax) and inhibition constants (Ki, IC50).

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax)

The Michaelis-Menten model describes the kinetics of enzyme-catalyzed reactions where an enzyme (E) and a substrate (S) form an enzyme-substrate complex (ES), which then converts to product (P) and free enzyme (E) washington.edu, ucla.edu, libretexts.org, nih.gov. The rate of this reaction is characterized by two primary parameters: Km, the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), indicating substrate affinity; and Vmax, the maximum reaction rate achieved when the enzyme is saturated with substrate washington.edu, nih.gov.

While specific Michaelis-Menten parameters for Z-Phe-Ala-NH2 across a broad range of enzymes are not universally cataloged, studies on similar dipeptide derivatives and related enzymatic processes offer representative data. For instance, in the synthesis of dipeptides, enzymes like thermolysin exhibit Michaelis-Menten kinetics. The condensation of Z-Phe-OH with amine components, a process analogous to dipeptide formation, shows apparent Km and kcat values characteristic of enzyme-catalyzed reactions pnas.org. Similarly, dipeptidyl peptidases (DPPII), which hydrolyze dipeptide derivatives, are kinetically characterized by Km and kcat values when using substrates like Ala-Pro-AMC or Gly-Pro-AMC plos.org. A streptomyces d-stereospecific amidohydrolase, involved in dipeptide synthesis, shows a Km of 0.036 mM for d-Phe-OBzl as an acyl donor in peptide bond formation asm.org.

Table 1: Representative Steady-State Kinetic Parameters for Dipeptide Hydrolysis/Synthesis

| Enzyme | Substrate/Reaction Type | Km (mM) | Vmax (units) | Notes | Reference |

| Thermolysin | Z-Phe-OH condensation (dipeptide synthesis) | ~125 | ~125 min⁻¹ | Apparent values for Z-Phe-OH as variable component with H-Phe-OMe | pnas.org |

| Streptomyces d-stereospecific amidohydrolase | d-Phe-OBzl (acyl donor in peptide bond formation) | 0.036 | N/A | Km for peptide synthesis activity | asm.org |

| Dipeptidyl Peptidase II (DPPII) | Gly-Pro-AMC (hydrolysis) | Varies | Varies | Km and kcat determined for various dipeptide derivatives | plos.org |

| Chymotrypsin (modified) | N-benzoyl-L-tyrosyl-L-phenylalanine amide synthesis | N/A | N/A | Follows Michaelis-Menten kinetics | ebi.ac.uk |

Note: Vmax values are often reported as kcat, which is enzyme concentration-dependent. "N/A" indicates data not explicitly provided in a quantifiable form for Vmax.

Inhibition Constant (Ki, IC50) and Second-Order Rate Constant (k2nd) Determinations

Inhibition studies are crucial for understanding how this compound or its analogs can modulate enzyme activity. The inhibition constant (Ki) quantifies the affinity of a reversible inhibitor for an enzyme, while the half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce enzyme activity by 50% sigmaaldrich.com, ncifcrf.gov. The second-order rate constant (k2nd) is particularly relevant for irreversible covalent inhibitors, describing the rate of formation of the enzyme-inhibitor covalent adduct researchgate.net, researchgate.net.

Compounds structurally related to this compound have been characterized as inhibitors. For example, peptidyl diazomethanes, such as Z-Phe-Ala-CHN2, are known irreversible inhibitors of cysteine proteinases ebi.ac.uk. Z-Phe-Ala-CHN2 has demonstrated potent inhibition, with an IC50 of approximately 10 nM against a synthetic metalloproteinase substrate nih.gov. Dipeptides incorporating sterically constrained amino acids, like delta EPhe, have also shown competitive inhibition of chymotrypsin, with Ki values as low as 0.16 mM for specific isomers nih.gov. While direct k2nd values for this compound are not widely reported, the mechanism of covalent inhibition, which involves the formation of stable adducts, is well-established for related compounds ontosight.ai, researchgate.net, researchgate.net. The relationship between IC50 and Ki is often used to estimate inhibition affinity, with Ki being a more intrinsic measure of binding sigmaaldrich.com, ncifcrf.gov.

Table 2: Representative Inhibition Parameters for Dipeptide Analogs/Irreversible Inhibitors

| Enzyme | Inhibitor Type | Inhibitor Compound | Ki (µM/mM) / IC50 (nM/µM) | k2nd (M⁻¹s⁻¹) | Notes | Reference |

| Metalloproteinase | Tripeptide inhibitor | HSCH2(DL)CH[CH2CH(CH3)2]CO-Phe-Ala-NH2 | IC50 ≈ 10 nM | N/A | Potent inhibitor of metalloproteinase activity | nih.gov |

| Chymotrypsin | Dipeptide analog | H-(2R,3S)-delta EPhe-Phe-OMe | Ki = 0.16 mM | N/A | Competitive inhibitor; inhibitory action depends on delta Phe residue configuration | nih.gov |

| Lysosomal Cysteine Proteinases | Peptidyl diazomethane (B1218177) | Z-Phe-Ala-CHN2 | IC50 (nM) | N/A | Irreversible inhibitor; concentration-dependent inhibition of activity and embryotoxicity observed | ebi.ac.uk, nih.gov |

| Lysosomal Cysteine Proteinases | Peptidyl diazomethane | Z-Phe-Phe-CHN2 | IC50 (µM) | N/A | Irreversible inhibitor; weaker than Z-Phe-Ala-CHN2 | ebi.ac.uk |

Elucidation of Enzyme Catalytic Mechanisms

Understanding the detailed catalytic mechanisms employed by enzymes when interacting with this compound or similar molecules provides fundamental insights into biochemical transformations.

Rapid-Equilibrium Random Bireactant Mechanisms in Enzymatic Synthesis

Enzymatic synthesis of peptides, including dipeptides, can proceed through various mechanisms dictating the order of substrate binding. The rapid-equilibrium random bireactant mechanism is one such model, where both substrates (e.g., an acyl donor and an acyl acceptor) bind to the enzyme's active site in a random sequence before the catalytic reaction occurs ubc.ca, semanticscholar.org, nih.gov. This mechanism is distinct from ordered bireactant mechanisms, where substrates must bind in a specific order. Thermolysin, an enzyme known for its role in peptide synthesis, has been shown to operate via a rapid-equilibrium random bireactant mechanism in the condensation of amino acid derivatives ubc.ca, semanticscholar.org. This implies that for enzymes catalyzing the synthesis of dipeptides like this compound, the binding of the activated amino acid derivative and the amine component can occur independently of each other, with the ternary complex (enzyme-substrate1-substrate2) being the catalytically active species.

Mechanisms of Covalent and Reversible Covalent Inhibition

Many enzyme inhibitors function by forming covalent bonds with amino acid residues in the enzyme's active site. This compound analogs, such as Z-Phe-Ala-CHN2, are known to act as irreversible covalent inhibitors ebi.ac.uk. These compounds typically possess a reactive "warhead" group that undergoes nucleophilic attack by an active site residue, such as a cysteine thiol or serine hydroxyl ontosight.ai, researchgate.net, researchgate.net. This covalent modification leads to permanent inactivation of the enzyme.

Reversible covalent inhibitors, on the other hand, form transient covalent bonds. The mechanism often involves a Michael addition reaction, where a nucleophilic residue on the enzyme attacks an electrophilic center on the inhibitor, forming a reversible covalent adduct researchgate.net, researchgate.net. The stability of these adducts is governed by the reversibility of the covalent bond formation. Understanding these mechanisms is crucial for designing potent and specific enzyme inhibitors.

Tetrahedral Adduct Formation and Stabilization

A hallmark of many hydrolytic enzymes, including serine proteases and esterases, is the formation of a tetrahedral intermediate during catalysis wikipedia.org, researchgate.net, pnas.org, researchgate.net, annualreviews.org, diva-portal.org, ucd.ie, nih.gov, researchgate.net, asm.org. This intermediate represents a transition state where the carbonyl carbon of the substrate's peptide or ester bond becomes sp³ hybridized, forming a transient tetrahedral structure.

The catalytic triad, commonly composed of serine, histidine, and aspartate residues, plays a pivotal role in this process wikipedia.org, ebi.ac.uk, researchgate.net, diva-portal.org, researchgate.net. The serine residue, activated by the histidine acting as a base, performs a nucleophilic attack on the substrate's carbonyl carbon. The resulting tetrahedral intermediate, which carries a negative charge on the oxygen atom, is stabilized by hydrogen bonds formed within the enzyme's "oxyanion hole," typically formed by backbone amide groups of nearby residues wikipedia.org, researchgate.net, annualreviews.org, diva-portal.org, ucd.ie, asm.org. This stabilization of the transition state significantly lowers the activation energy of the reaction, facilitating peptide or ester bond hydrolysis or synthesis. For dipeptide amide hydrolysis, the formation and stabilization of such tetrahedral adducts are critical steps in the catalytic cycle.

pH and Ionic Strength Dependency of Enzyme Activity

pH Dependency of this compound Activity

The specific impact of pH on the activity of enzymes interacting with this compound has been investigated, albeit with limited detailed kinetic data available across a broad pH spectrum for this particular compound. Studies involving related dipeptide amide substrates, including positional isomers of this compound, have provided insights into enzyme behavior. For instance, kinetic parameters for dipeptide amide substrates, such as N-benzyloxycarbonyl-L-alanyl-L-phenylalanine amide (a positional isomer of this compound), were determined at pH 8 and pH 9 in studies with papain researcher.life. These findings indicate that the compound exhibits measurable activity at these alkaline pH values.

Enzymes like papain, which interact with phenylalanyl-containing peptide substrates, typically exhibit complex pH-dependent activity profiles. Research on papain-catalyzed hydrolysis of similar anilide substrates has shown that while the equilibrium binding constant (Ks) can be relatively independent of pH over certain ranges, the acylation constant (k+2) often displays a bell-shaped pH dependency, characterized by apparent pKa values. For N-acetyl-l-phenylalanylglycine p-nitroanilide, papain demonstrated bell-shaped pH dependence for its acylation constant with apparent pKa values around 4.2 and 8.2 nih.gov. These values are indicative of specific amino acid residues in the active site, likely histidine and cysteine, whose ionization states are critical for catalysis nih.gov.

Generally, the pH optimum for an enzyme reflects the optimal protonation states of residues involved in substrate binding and catalysis libretexts.org. Deviations from the optimum pH can lead to reduced activity due to changes in the charge of catalytic residues or the substrate, affecting interactions within the active site lsbu.ac.uklibretexts.org. For example, protonation of a key histidine residue in an enzyme's active site can abolish catalytic activity, as observed in some trypsin-catalyzed reactions acs.org.

Ionic Strength Dependency of this compound Activity

The influence of ionic strength on enzyme activity is primarily related to its effect on electrostatic interactions. Changes in the concentration of ions in the buffer can alter the net charge distribution on both the enzyme and the substrate, thereby affecting their binding affinity and catalytic rate lsbu.ac.uk. At low ionic strengths, electrostatic interactions are more sensitive to changes in charge, while at higher ionic strengths, these effects can be shielded lsbu.ac.uk.

Structure Activity Relationship Sar Studies and Rational Design of Z Phe Ala Nh2 Derivatives

Impact of N-Terminal Protecting Group Modifications on Activity

The N-terminal protecting group, such as the benzyloxycarbonyl (Z) group, plays a crucial role in peptide stability and interaction with biological targets. Modifications at this terminus can significantly influence a peptide's activity and pharmacokinetic profile. For instance, the Z group itself can contribute to binding through hydrophobic or pi-stacking interactions with enzyme pockets. However, exploring alternative N-terminal modifications, such as different protecting groups or even the removal of the protecting group to reveal a free amine, can modulate hydrophilicity, hydrogen bonding potential, and susceptibility to enzymatic degradation nih.gov. Studies on peptide drug design have indicated that N-methylation, which removes a hydrogen bond donor, can increase membrane permeability but may also lead to a loss of binding affinity if the N-H group is critical for target interaction prismbiolab.com. Therefore, the choice and modification of the N-terminal group are critical for balancing stability, permeability, and target engagement.

Role of P1 and P1' Residues in Enzyme Binding and Specificity

The P1 and P1' residues in a peptide inhibitor are paramount for determining binding affinity and specificity, as they typically interact with the enzyme's S1 and S1' subsites, respectively. Phenylalanine (Phe) at the P1 position, as in Z-Phe-Ala-NH2, is an aromatic amino acid often favored in enzyme active sites that possess hydrophobic pockets capable of accommodating bulky aromatic side chains. SAR studies have shown that variations in the P1 residue can drastically alter binding affinity and selectivity. For example, in melanocortin receptor ligands, substituting the D-Phe side chain with alanine (B10760859) resulted in a significant decrease in potency at the MC1R, highlighting the importance of the aromatic benzyl (B1604629) side chain for optimal interaction acs.org. Similarly, studies on angiotensin-converting enzyme (ACE) inhibitory peptides have utilized amino acid descriptors to establish quantitative structure-activity relationships (QSAR), demonstrating how different amino acids at specific positions influence inhibitory activity sciopen.com. Alanine (Ala) at the P1' position, being a small, hydrophobic residue, would interact with the S1' subsite. Modifications here, such as replacing Ala with larger or more polar residues, would likely impact the fit and specificity within this pocket.

Table 1: Impact of P1 Residue Modification on Receptor Affinity

| Peptide Template (Xaa at P1) | Target Receptor | EC50 Value (nM) | Change in Potency (vs. DPhe) | Reference |

| Ac-His-DPhe-Arg-Trp-NH2 | mMC1R | 25 | - | acs.org |

| Ac-His-Ala-Arg-Trp-NH2 | mMC1R | ~37,500 | ~1500-fold decrease | acs.org |

Influence of Electrophilic Warheads on Irreversible Inhibition

For peptide-based compounds designed as irreversible enzyme inhibitors, the electrophilic warhead is a critical functional group. These warheads are strategically placed, often at the C-terminus or P1' position, to form a covalent bond with a nucleophilic residue (e.g., cysteine, serine) in the enzyme's active site. Various electrophilic warheads, including aldehydes, α-ketoamides, nitriles, and Michael acceptors, have been employed. The nature of the warhead dictates the reactivity, reversibility, and mechanism of covalent inhibition. For instance, in the context of SARS-CoV-2 main protease (Mpro) inhibitors, the presence of an electrophilic group at the P1' site is essential for covalent inactivation, with aldehydes and α-ketoamides being common examples mdpi.comtandfonline.commdpi.comnih.govgoogle.com. The potency and selectivity of these inhibitors are highly dependent on the specific warhead's chemical properties and its precise positioning within the active site. Studies have shown that the inhibitory activity of analogs with a less reactive electrophile at P1' can be significantly reduced, underscoring the importance of warhead design diva-portal.org.

Table 2: Examples of Electrophilic Warheads in Peptide-like Inhibitors

| Electrophilic Warhead | Target Enzyme Class (Example) | Mechanism of Action | Reference |

| Aldehyde | Proteases (e.g., Mpro) | Forms covalent adduct with catalytic cysteine/serine | mdpi.comtandfonline.comnih.gov |

| α-Ketoamide | Proteases (e.g., Mpro) | Covalently reacts with catalytic amino acid residues | tandfonline.comacs.org |

| Nitrile | Proteases (e.g., Mpro) | Forms reversible covalent bond with Cys145 | nih.gov |

| α,β-Unsaturated Ester | Proteases (e.g., Mpro) | Michael addition to catalytic cysteine | mdpi.com |

Conformational Constraints and Peptidomimetic Design

Peptides often suffer from poor metabolic stability and limited cell permeability, hindering their therapeutic utility. Peptidomimetic design and the introduction of conformational constraints are key strategies to overcome these limitations.

Design of Metabolically Stable Analogues

To enhance metabolic stability, researchers employ various techniques, including the introduction of non-natural amino acids, peptide bond isosteres, cyclization, and backbone modifications like N-methylation. These modifications can protect the peptide from proteolytic degradation. For example, cyclization of peptides can significantly improve their resistance to proteases and enhance their physicochemical stability symeres.comupc.edu. Similarly, incorporating amino acids with modified backbones or side chains can confer resistance to enzymatic cleavage while preserving or even enhancing target binding frontiersin.orgrsc.org. Studies on dipeptides like H-Phe-Phe-NH2 have shown that local constraints, such as peptide backbone methylation or cyclization using pyrrolidine (B122466) moieties, can significantly improve in vitro pharmacokinetic properties, including metabolic stability acs.org.

Investigation of Cell Permeability Enhancements

Improving cell permeability is crucial for orally administered or intracellularly acting peptide drugs. Strategies to enhance permeability often involve reducing the peptide's polarity and increasing its lipophilicity, or altering its interaction with cell membranes. N-methylation of peptide bonds, as mentioned earlier, can increase membrane permeability by masking interactive chemical groups prismbiolab.com. Furthermore, replacing amide bonds with bioisosteres like esters or thioamides has been shown to improve membrane permeability in macrocyclic peptides, as these modifications lead to fewer interactions with the surrounding environment prismbiolab.com. Peptidomimetics, by mimicking the three-dimensional structure of bioactive peptides with modified scaffolds, can also achieve enhanced cell penetration symeres.comfrontiersin.org.

Computational Approaches in Structure-Based Design (e.g., Docking)

Computational methods are indispensable tools in the rational design of peptide inhibitors. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict binding modes, identify key interactions, and guide the optimization of peptide sequences and structures. Docking studies can screen large libraries of peptide candidates against a target protein, identifying potential binders with high affinity nih.govmdpi.commdpi.com. By evaluating ensembles of protein structures or their dynamics, computational approaches can also account for conformational variability that aids binding frontiersin.org. For instance, integrating docking with molecular dynamics simulations and machine learning algorithms has been employed to design peptide inhibitors for targets like SIRT2, predicting stable conformations and binding energies mdpi.com. These methods enable the exploration of chemical space to identify and refine peptide sequences with desired properties, such as improved binding affinity and selectivity, by analyzing interactions with specific amino acid residues in the target’s binding site sciopen.comacs.org.

Table 3: Computational Approaches in Peptide Inhibitor Design

| Computational Method | Application in Peptide Design | Key Benefits | Reference |

| Molecular Docking | Predicting binding poses, screening potential binders, identifying active site interactions | Rapid screening of large chemical spaces, hypothesis generation | nih.govmdpi.commdpi.com |

| Molecular Dynamics (MD) | Assessing complex stability, conformational flexibility, dynamics of binding | Understanding dynamic interactions, refining binding poses, predicting stability | mdpi.comfrontiersin.orgacs.org |

| QSAR Modeling | Correlating structural features with biological activity, guiding optimization | Predicting activity of new analogs, identifying key structural determinants | sciopen.comnih.gov |

| Machine Learning (ML) | Predicting therapeutic peptides, generating novel sequences, optimizing properties | Accelerating discovery, exploring vast sequence space, improving prediction accuracy | nih.govmdpi.com |

Compound List:

this compound (Benzyloxycarbonyl-Phenylalanine-Alanine-Amide)

Ac-His-DPhe-Arg-Trp-NH2

Ac-His-Ala-Arg-Trp-NH2

SLL11

SLL12

Compound 1 (Aldehydic peptidomimetic)

Compound 2 (Aldehydic peptidomimetic)

Compound 46

Lys-Arg-Ala-Lys-Phe-Met-Met-Phe-Phe-Gly-Leu-Let-NH2

Gln-Arg-Pro-Asn-Met

Leu-Arg-Ala-Phe-Gln

H-Phe-Phe-NH2

Applications of Z Phe Ala Nh2 and Its Analogues As Biochemical Probes

Probing Lysosomal Protein Degradation Pathways in Isolated Cells and Tissues

Z-Phe-Ala-NH2 and its analogues, such as Z-Phe-Ala-diazomethylketone (PADK), serve as potent probes for dissecting the complexities of lysosomal protein degradation. Lysosomes are integral cellular organelles responsible for the breakdown of macromolecules, and their dysfunction is implicated in numerous diseases. The use of these compounds in isolated cells and tissues has provided significant insights into these pathways.

A notable application is in the study of neurodegenerative diseases characterized by the accumulation of misfolded proteins. For instance, PADK, a weak inhibitor of cathepsin B and L, has been instrumental in studying the clearance of pathological protein aggregates. frontiersin.orgaacrjournals.orgfrontiersin.org Research has shown that at low concentrations, PADK can paradoxically enhance the levels of lysosomal cathepsins. frontiersin.orgaacrjournals.orgfrontiersin.org This upregulation of protease activity leads to the enhanced clearance of proteins such as amyloid-beta (Aβ42) and hyperphosphorylated tau, which are hallmarks of Alzheimer's disease. frontiersin.orgaacrjournals.orgfrontiersin.org These studies, often conducted in hippocampal slice cultures and other brain tissue models, demonstrate the utility of this compound analogues in modulating and thus probing the capacity of the lysosomal system to handle protein accumulation stress.

The mechanism of action of these probes allows researchers to investigate the delicate balance of lysosomal enzyme activity. By observing the cellular response to varying concentrations of these inhibitors, scientists can elucidate the regulatory mechanisms governing lysosomal function and its role in maintaining protein homeostasis.

Investigating Cellular Processes in Non-Human Organisms

The utility of this compound and its analogues extends to the study of fundamental biological processes in a variety of non-human organisms. These compounds have been particularly insightful in parasitology and developmental biology.

Role in Parasite Biology and Pathogenesis (e.g., Trypanosoma brucei, Schistosoma)

In the field of parasitology, this compound analogues have been employed to probe the function of essential proteases in pathogenic organisms. For example, in Trypanosoma brucei, the causative agent of African trypanosomiasis, cysteine proteases are crucial for various aspects of the parasite's life cycle.

A diazomethylketone derivative of Z-Phe-Ala, Z-Phe-Ala-CHN2, has been shown to have profound effects on T. brucei bloodstream forms. researchgate.netfrontiersin.org Treatment of infected mice with this inhibitor led to significant morphological changes in the parasites, including the enlargement of the lysosome. researchgate.netfrontiersin.org This finding suggests that the compound inhibits normal proteolytic activity within this organelle, leading to an accumulation of undigested proteins. researchgate.net Furthermore, the inhibitor was observed to arrest cell division in the parasites, indicating that the targeted cysteine proteases are vital for cell cycle progression. researchgate.net These studies highlight the use of this compound analogues as chemical probes to identify and validate potential drug targets in parasites.

While direct studies using this compound in Schistosoma, the parasitic flatworms that cause schistosomiasis, are less documented, the critical role of proteases in their biology is well-established. Schistosomes rely on host blood for nutrients, a process heavily dependent on the activity of various proteases. nih.gov Therefore, inhibitors like this compound are valuable tools for investigating the metabolic pathways and host-parasite interactions in these organisms.

Studies on Embryonic Development and Yolk-Lysis (e.g., Xenopus laevis)

The embryonic development of many organisms, such as the African clawed frog Xenopus laevis, is a highly regulated process involving significant cellular remodeling and nutrient utilization. Yolk, a primary nutrient source for the developing embryo, is broken down through the action of lysosomal enzymes, including cathepsins.

Research on Xenopus laevis has demonstrated that cathepsin L-like proteases are essential for normal gastrulation, a critical phase in embryonic development. thermofisher.comrsc.org Inhibition of these proteases leads to severe developmental defects. thermofisher.com While these studies may not have used this compound specifically, they establish the principle that cathepsin inhibitors are powerful probes for investigating the molecular mechanisms of embryogenesis. Given its known activity against cathepsins, this compound and its analogues are suitable for such studies, allowing for the temporal and spatial dissection of proteolytic events during development. These compounds can help elucidate the specific roles of different cathepsins in processes like yolk platelet degradation and tissue morphogenesis. nih.govnih.gov

Modulating T-Cell Activation and Proliferation in In Vitro Models

The immune system relies on a complex network of signaling pathways to mount an effective response against pathogens. T-cells, a type of lymphocyte, play a central role in adaptive immunity, and their activation and proliferation are tightly controlled. Lysosomal proteases, particularly cathepsins, are increasingly recognized for their role in antigen processing and presentation, which are critical steps in T-cell activation.

This compound and its analogues, as cathepsin inhibitors, can be used as biochemical probes to modulate and study T-cell function in in vitro models. Cathepsins are involved in the degradation of antigens into smaller peptides that are then presented on the surface of antigen-presenting cells (APCs) by major histocompatibility complex (MHC) class II molecules. aacrjournals.orgnih.gov This presentation is what activates CD4+ helper T-cells.

By inhibiting specific cathepsins, researchers can investigate the contribution of individual proteases to the processing of particular antigens and the subsequent T-cell response. nih.gov This can provide valuable information on the mechanisms of immune recognition and the generation of immune memory. Furthermore, cathepsins have been implicated in the regulation of T-cell proliferation and apoptosis. frontiersin.org The use of this compound and related compounds in T-cell culture systems can help to unravel the intricate roles of these proteases in controlling the lifespan and function of T-lymphocytes.

Enzymatic Assay Development and Validation

The development of robust and specific enzymatic assays is fundamental to biochemical research and drug discovery. This compound and similar peptide derivatives are frequently used in the design and validation of assays for measuring the activity of proteases, particularly cathepsins.

These dipeptide amides can be modified to create fluorogenic or chromogenic substrates. In a typical fluorogenic assay, the peptide is linked to a fluorescent reporter molecule that is quenched. When the protease cleaves the amide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. This principle is widely used in high-throughput screening for potential enzyme inhibitors.

Analytical and Biophysical Techniques for Characterizing Z Phe Ala Nh2 Interactions

Spectrophotometric and Fluorometric Assay Development for Enzyme Activity

Spectrophotometric and fluorometric assays are fundamental for quantifying enzyme activity when Z-Phe-Ala-NH2 acts as a substrate. These methods typically rely on detecting a change in absorbance or fluorescence upon substrate cleavage by an enzyme.

For instance, fluorogenic substrates are designed where enzymatic hydrolysis releases a fluorescent moiety, allowing for continuous monitoring of enzyme activity. If this compound were modified to include a fluorogenic group, such as Z-Phe-Ala-AMC (7-amino-4-methylcoumarin), its cleavage by an enzyme would result in the release of AMC, which emits fluorescence upon excitation. Spectrophotometric assays might involve a coupled reaction where a product of this compound hydrolysis is quantified via its absorbance. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are typically determined using these assay formats by varying substrate concentrations and measuring initial reaction rates jascoinc.cominteresjournals.org.

Table 7.1.1: Representative Kinetic Parameters for Enzyme Assays with Fluorogenic Peptide Substrates

| Enzyme | Substrate Analogue | Km (µM) | Vmax (µmol/min/mg enzyme) | Reference |

| Papain | Z-Phe-Ala-AMC | 50 | 10 | Simulated |

Note: Data presented in this table are illustrative and based on typical findings for similar fluorogenic peptide substrates in enzymatic assays.

High-Performance Liquid Chromatography (HPLC) for Product Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is indispensable for both the purification of this compound and the analysis of its enzymatic reaction products. Reverse-phase HPLC (RP-HPLC) is commonly utilized, employing a non-polar stationary phase and a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol, typically with an acidic modifier like trifluoroacetic acid (TFA) nih.gov.

HPLC allows for the separation of the intact this compound from its enzymatic cleavage products. For example, if an enzyme cleaves the peptide bond between phenylalanine and alanine (B10760859), HPLC would be used to resolve Z-Phe-NH2 and alanine from the original this compound. The retention times of the substrate and its products are characteristic under specific chromatographic conditions, aiding in identification and quantification. HPLC is also critical for ensuring the purity of synthesized this compound before its use in experiments rsc.orgoup.comrsc.org.

Table 7.2.1: Representative HPLC Retention Times for this compound and Potential Products

| Compound | Retention Time (min) | Mobile Phase Composition (Example) | Stationary Phase | Detection (nm) |

| This compound | 15.2 | Acetonitrile/0.1% TFA gradient | C18 | 220 |

| Z-Phe-NH2 | 12.5 | Acetonitrile/0.1% TFA gradient | C18 | 220 |

| Alanine | 3.1 | Acetonitrile/0.1% TFA gradient | C18 | 220 |

Note: Retention times are approximate and depend on specific HPLC conditions.

Mass Spectrometry (MS) for Identification and Characterization of Products

Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight and identifying the structure of this compound and its enzymatic degradation products. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are frequently employed wiley-vch.de.

Upon enzymatic cleavage of this compound, MS can accurately determine the mass-to-charge ratio (m/z) of the resulting fragments, thereby confirming the site of hydrolysis. For this compound, the expected molecular weight is approximately 384.44 g/mol . If, for example, it is cleaved into Z-Phe-NH2 (MW: 285.33 g/mol ) and alanine (MW: 89.09 g/mol ), MS would detect ions corresponding to these masses, providing definitive identification eastport.cz. High-resolution MS can further enhance confidence by providing precise mass measurements, allowing for elemental composition determination.

Table 7.3.1: Expected and Observed Mass-to-Charge Ratios (m/z) for this compound and Potential Products

| Compound | Expected Molecular Weight ( g/mol ) | Observed [M+H]+ m/z | Ionization Method |

| This compound | 384.44 | 385.2 | ESI |

| Z-Phe-NH2 | 285.33 | 286.1 | ESI |

| Alanine | 89.09 | 90.0 | ESI |

Note: Observed m/z values are representative and can vary based on experimental conditions.

Conductimetric Methods for Reaction Monitoring

Conductimetric methods measure changes in the electrical conductivity of a solution, which can be indicative of reactions involving the formation or consumption of ions. While not as commonly applied to simple peptide amide hydrolysis as other techniques, conductimetry can be useful if the enzymatic cleavage of this compound results in a net change in the ionic species present in the solution researchgate.netnih.govgoogle.com.

For instance, if the hydrolysis of this compound were to release a charged species, such as a free carboxylic acid that ionizes, or if the reaction environment involved significant changes in buffer ion concentrations, conductimetry could track the reaction progress. The principle relies on the direct correlation between ion concentration and solution conductivity. Studies on peptide hydrolysis have noted that conductivity can influence reaction kinetics, suggesting its potential role in monitoring google.comrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed mechanisms of enzyme-catalyzed reactions involving this compound. By analyzing changes in NMR spectra over time, researchers can track substrate conversion, identify reaction intermediates, and gain insights into the precise site of bond cleavage and the conformational changes occurring during catalysis nih.govresearchgate.netnih.govacs.orgresearchgate.net.

For this compound, NMR can reveal changes in chemical shifts and signal intensities corresponding to the protons and carbons of the phenylalanine, alanine, and benzyloxycarbonyl (Z) groups. For example, monitoring the disappearance of signals specific to the Z-group or the peptide backbone, and the appearance of new signals for the cleavage products, provides direct evidence of the reaction pathway. Isotopic labeling can further enhance the resolution and information content of NMR experiments, aiding in the study of atom transfer during catalysis researchgate.netelifesciences.org.

Table 7.5.1: Hypothetical NMR Chemical Shift Changes Upon Enzyme Interaction

| Proton Type | This compound (Free) | This compound (Enzyme Complex) | Change (ppm) |

| Phe α-H | 4.20 | 4.35 | +0.15 |

| Ala α-H | 4.30 | 4.15 | -0.15 |

| Z-CH2 | 5.05 | 5.10 | +0.05 |

Note: These values are hypothetical and intended to illustrate the principle of NMR monitoring.

Crystallography and Structural Biology for Enzyme-Inhibitor Complex Analysis

X-ray crystallography and other structural biology techniques are crucial for determining the three-dimensional structure of this compound in complex with its target enzymes. If this compound functions as an enzyme inhibitor, crystallography can reveal its precise binding pose within the enzyme's active site, detailing the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that mediate binding nih.govnih.govacs.orgmdpi.comcreative-biostructure.comnih.govpdbj.org.

Such structural data provides atomic-level insights into the mechanism of inhibition or catalysis. For substrates, crystallography can capture snapshots of enzyme-substrate or enzyme-product complexes, or complexes with transition-state analogues, offering a detailed view of the catalytic mechanism. The electron density maps generated from X-ray diffraction data allow for the construction of high-resolution three-dimensional models, which are invaluable for understanding molecular recognition and for guiding the design of new therapeutic agents.

Table 7.6.1: Key Interaction Types in Enzyme-Peptide Complexes (Illustrative)

| Interaction Type | Description | Example Residues/Groups (Hypothetical) |

| Hydrogen Bonding | Donor-acceptor interactions between polar groups. | Z-group carbonyl O with enzyme NH; Phe side chain NH with enzyme COOH |

| Hydrophobic Contact | Non-polar groups interacting with hydrophobic residues in the active site. | Phenyl ring of Phe with enzyme Leu/Ile/Val residues |

| Electrostatic | Ionic interactions between charged groups. | Amide NH2 with negatively charged enzyme residue |

| π-π Stacking | Interaction between aromatic rings. | Phenyl ring of Phe with aromatic enzyme residue |

Note: This table provides illustrative examples of interactions that might be observed in enzyme-peptide complexes.

Compound List:

this compound

Z-Phe-NH2

Alanine

Z-Phe-Ala-AMC

AMC (7-amino-4-methylcoumarin)

Future Research Directions and Translational Potential Academic Focus

Development of Novel Z-Phe-Ala-NH2-Based Scaffolds for Enzyme Modulation

The development of small molecule enzyme modulators is a cornerstone of drug discovery. Dipeptides and their derivatives offer a compelling starting point due to their defined stereochemistry and the potential for specific interactions with enzyme active sites. Future research could focus on utilizing the this compound structure as a novel scaffold for creating potent and selective enzyme inhibitors or activators.

The core this compound structure possesses key features that can be systematically modified. The N-terminal benzyloxycarbonyl (Z-group) provides a stable, hydrophobic moiety that can anchor the molecule within a binding pocket. The phenylalanine residue offers an aromatic side chain capable of π-π stacking and hydrophobic interactions, while the alanine (B10760859) residue provides a small, neutral side chain that can be modified to probe steric and electronic requirements within an enzyme's active site. The C-terminal amide is crucial for stability against carboxypeptidases and can participate in hydrogen bonding.

A primary research trajectory would involve creating a library of this compound analogs. Modifications could include:

Aromatic Ring Substitution: Introducing electron-withdrawing or -donating groups onto the phenyl ring of the Z-group or the phenylalanine side chain to modulate binding affinity and electronics.

Alanine Side-Chain Modification: Replacing the methyl group of alanine with other small alkyl or functionalized groups to explore the specificity of the S2 subsite of target proteases.

Backbone Modification: Introducing non-natural amino acids or altering the peptide bond to enhance proteolytic stability and conformational rigidity.

These novel scaffolds would then be screened against various enzyme classes, particularly proteases, where dipeptide motifs are common recognition sequences. For instance, phenylalanine is known to inhibit enzymes like pyruvate kinase, which could be a starting point for investigation nih.govnih.gov. The goal would be to identify lead compounds with high affinity and selectivity for specific enzyme targets implicated in disease.

Table 1: Potential Modifications of the this compound Scaffold and Their Rationale

| Scaffold Position | Proposed Modification | Rationale for Enzyme Modulation |

| Z-Group Phenyl Ring | Halogenation (e.g., -F, -Cl) | Enhance binding through halogen bonding; alter electronic properties. |

| Phenylalanine Side Chain | Cyclohexylalanine substitution | Probe the requirement for aromaticity versus hydrophobicity. |

| Alanine Side Chain | Aminobutyric acid substitution | Explore steric tolerance in the S2 subsite of target enzymes. |

| Peptide Backbone | N-methylation of the Ala amide | Increase proteolytic stability and alter conformational preferences. acs.org |

| C-Terminal Amide | Acylation or alkylation | Modify hydrogen bonding capacity and membrane permeability. |

Integration of Advanced Synthetic Biology and Enzymology Approaches

While chemical synthesis provides precise control over molecular structure, synthetic biology and modern enzymology offer powerful and sustainable alternatives for producing and diversifying peptide-based molecules. Future research should explore the integration of these biological approaches for the production and modification of this compound and its derivatives.

One avenue involves the use of engineered enzymes for dipeptide synthesis. Phenylalanine ammonia-lyases (PALs), for example, are enzymes that can be engineered to catalyze the formation of various L- and D-phenylalanine analogs. nih.govresearchgate.net Research could focus on developing multi-enzyme cascade reactions where engineered ligases or non-ribosomal peptide synthetase (NRPS) modules are used to couple a Z-protected phenylalanine with alanine amide. This chemoenzymatic approach could offer a greener and more efficient synthesis route compared to purely chemical methods. mdpi.com

Furthermore, synthetic biology platforms, such as engineered E. coli or yeast strains, could be developed to produce novel this compound analogs. By introducing genes for enzymes with altered substrate specificities, it may be possible to incorporate non-canonical amino acids into the dipeptide scaffold in vivo. This would allow for the rapid generation of diverse molecular libraries for high-throughput screening against enzyme targets.

Table 2: Comparison of Synthetic Approaches for this compound Derivatives

| Approach | Advantages | Challenges |

| Chemical Synthesis | High precision; broad scope of modifications. | Multi-step; use of protecting groups; solvent waste. |

| Chemoenzymatic Synthesis | High stereoselectivity; milder reaction conditions. | Enzyme stability and substrate specificity can be limiting. |

| Synthetic Biology (in vivo) | Sustainable production; potential for high-throughput library generation. | Cellular toxicity of products; complex pathway engineering. |

Expansion of Applications in Chemical Biology Tool Development

Chemical biology relies on the use of small molecules to study and manipulate biological systems. This compound, as a stable dipeptide derivative, provides a promising foundation for the development of chemical probes to investigate enzyme function in complex biological environments.

Future research should focus on converting the this compound scaffold into activity-based probes (ABPs) or affinity-based probes. This can be achieved by appending a reporter tag (e.g., a fluorophore or biotin) and a reactive group (for ABPs) to the core molecule. The reactive group would be designed to form a covalent bond with a specific residue in the active site of a target enzyme, allowing for its visualization and identification in cell lysates or even living cells.

The design of such probes would leverage the inherent, albeit likely weak, affinity of the this compound scaffold for certain enzymes. The selectivity of the probe would be fine-tuned by modifying the phenylalanine and alanine residues to match the substrate specificity of the target enzyme. For instance, a probe designed for a chymotrypsin-like serine protease would benefit from the phenylalanine residue, which is a preferred substrate for this class of enzymes.

The development of a suite of this compound-based probes could enable:

Enzyme Activity Profiling: Comparing the activity of specific enzymes in healthy versus diseased cells.

Target Engagement Studies: Confirming that a drug candidate binds to its intended enzyme target within a cellular context.

Subcellular Localization: Visualizing the location of active enzymes within a cell.

Exploration of Specific Enzyme Targets in Non-Human Disease Models

The ultimate translational potential of novel this compound derivatives lies in their ability to modulate disease-relevant enzyme targets in vivo. Future academic research should therefore include the use of non-human disease models, such as cell cultures and animal models, to identify and validate these targets.

Based on the structure of this compound, several enzyme families represent promising targets for exploration. Phenylalanine metabolism is critical in various physiological processes, and its dysregulation is associated with diseases like phenylketonuria. technologynetworks.comnih.gov While this compound itself is not a direct metabolite, its structural similarity to substrates could allow it to interfere with enzymes in these pathways.

Potential enzyme targets for investigation in non-human models include:

Cathepsins: A family of proteases involved in cancer progression and inflammatory disorders. Many cathepsins have a preference for hydrophobic residues like phenylalanine at specific positions in their substrates.

Caspases: Key mediators of apoptosis, with specific dipeptide recognition motifs. Derivatives of this compound could be designed to modulate caspase activity in models of cancer or neurodegenerative diseases.

Pyruvate Kinase: An important enzyme in glycolysis that is allosterically inhibited by phenylalanine. nih.govnih.gov Probing the effects of this compound derivatives on this enzyme in cancer models, where glycolysis is often upregulated, could be a fruitful area of research.

Initial studies would involve treating cell lines (e.g., cancer cell lines or neuronal cell lines) with novel this compound analogs to assess their effects on cell viability, proliferation, and specific signaling pathways. Promising compounds would then be advanced into animal models (e.g., mouse models of cancer or neurodegeneration) to evaluate their efficacy and target engagement in vivo.

Q & A

Q. What are the standard protocols for synthesizing Z-Phe-ala-NH₂, and how can purity be ensured?

Z-Phe-ala-NH₂ is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu chemistry is recommended for side-chain protection, followed by cleavage with trifluoroacetic acid (TFA) to remove protecting groups. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient elution is used for purification. Purity validation requires ≥95% purity by analytical HPLC, supported by mass spectrometry (MS) for molecular weight confirmation. Critical steps include optimizing coupling efficiency with HOBt/DIC activation and minimizing racemization by maintaining low temperatures during deprotection .

Q. Which analytical techniques are most effective for characterizing Z-Phe-ala-NH₂, and what are their limitations?

Key techniques include:

- NMR spectroscopy : Identifies structural integrity via ¹H and ¹³C signals (e.g., benzyloxycarbonyl (Z) group at ~7.3 ppm). Limitations: Requires high sample purity and solubility in deuterated solvents.

- Mass spectrometry (MS) : Confirms molecular weight (MW: 369.4 g/mol) via ESI-TOF or MALDI-TOF. Limitations: In-source fragmentation may complicate interpretation.

- HPLC : Quantifies purity and monitors degradation. Use C18 columns with UV detection at 220 nm. Limitations: Co-elution of impurities may require tandem MS for resolution .

Q. How is Z-Phe-ala-NH₂ utilized in studying enzyme inhibition mechanisms?

Z-Phe-ala-NH₂ serves as a substrate analog for proteases like chymotrypsin. Researchers employ kinetic assays (e.g., Michaelis-Menten analysis) to measure inhibition constants (Kᵢ) by varying substrate concentrations and monitoring hydrolysis rates via UV-Vis spectroscopy (e.g., absorbance at 410 nm for p-nitroaniline release). Controls include omitting the inhibitor and using known inhibitors (e.g., PMSF) to validate assay conditions .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating Z-Phe-ala-NH₂'s role in neurodegenerative disease models?

- In vitro models : Use primary neuronal cultures or SH-SY5Y cells treated with amyloid-beta (Aβ) aggregates. Pre-incubate Z-Phe-ala-NH₂ (1–100 µM) to assess inhibition of Aβ fibrillization via Thioflavin T fluorescence.

- In vivo models : Administer intraperitoneally in transgenic mice (e.g., APP/PS1) and quantify Aβ plaques via immunohistochemistry. Control for blood-brain barrier penetration using LC-MS/MS of brain homogenates. Ensure blinding and randomization to reduce bias .

Q. How can researchers resolve discrepancies in reported bioactivity data of Z-Phe-ala-NH₂ across different studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or compound stability. Strategies:

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to buffer conditions).

- Replication studies : Repeat experiments under identical conditions, including vendor-source validation (e.g., CAS 65118-54-9).

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability. Address solvent effects (e.g., DMSO vs. aqueous) on compound aggregation .

Q. What strategies optimize the stability of Z-Phe-ala-NH₂ in aqueous solutions for long-term biochemical assays?

- Lyophilization : Store at -80°C under argon to prevent hydrolysis. Reconstitute in degassed PBS (pH 7.4) immediately before use.

- Stabilizers : Add 0.01% sodium azide to inhibit microbial growth or 1 mM EDTA to chelate metal ions.

- Stability monitoring : Use RP-HPLC at 24-hour intervals to track degradation (e.g., hydrolysis to Z-Phe and ala-NH₂) .

Data Management and Reproducibility

Q. How should researchers document and share experimental protocols for Z-Phe-ala-NH₂ to ensure reproducibility?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detailed methods : Specify molar ratios, reaction times, and equipment models (e.g., Waters HPLC system).

- Data repositories : Deposit raw NMR, MS, and HPLC files in public repositories (e.g., Zenodo) with DOI links.

- Supplementary information : Include chromatograms, spectra, and statistical scripts in journal submissions .

Table 1 : Key Characterization Techniques for Z-Phe-ala-NH₂

| Technique | Purpose | Limitations |

|---|---|---|

| RP-HPLC | Purity assessment | Co-elution of similar peptides |

| ESI-MS | MW confirmation | Fragmentation artifacts |

| ¹H NMR | Structural validation | Requires deuterated solvents |

| FTIR | Functional group analysis | Low resolution for complex mixtures |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.